2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide
Description
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide is a pyrazole-derived acetamide compound characterized by a nitro group at the 4-position and methyl groups at the 3- and 5-positions of the pyrazole ring. While its specific therapeutic applications remain under investigation, its structural features suggest relevance in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation. The nitro group may confer electrophilic reactivity, influencing metabolic stability and binding interactions, while the methyl groups enhance steric bulk and lipophilicity .
Properties
Molecular Formula |
C9H14N4O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H14N4O3/c1-4-10-8(14)5-12-7(3)9(13(15)16)6(2)11-12/h4-5H2,1-3H3,(H,10,14) |
InChI Key |
OTKRYMSQYVFSGC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by nitration and subsequent acylation. One common method includes:
Cyclocondensation: Reacting hydrazine with 3,5-dimethyl-2,4-dione under acidic conditions to form 3,5-dimethyl-1H-pyrazole.
Nitration: Nitrating the 3,5-dimethyl-1H-pyrazole using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at position 4.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Acylation: The ethylacetamide group can undergo further acylation reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Acylation: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Reduction: 2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-N-ethylacetamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Acylation: Compounds with additional acyl groups attached to the ethylacetamide moiety.
Scientific Research Applications
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s pyrazole core and acetamide side chain align it with pharmacologically active analogs. Key comparisons include:
Key Observations:
- Nitro vs.
- Core Heterocycle: The pyrazole ring in the target compound lacks the pyrimidine fusion seen in zaleplon, reducing planarity and possibly altering receptor-binding specificity.
Pharmacological and Physicochemical Properties
| Parameter | This compound | Zaleplon | Celecoxib |
|---|---|---|---|
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~1.4 | ~3.5 (highly lipophilic) |
| Solubility | Moderate (nitro group enhances polarity) | High (cyano improves aqueous solubility) | Low (sulfonamide contributes to crystallinity) |
| Metabolic Stability | Potential nitro-reduction risks | Stable (cyano resists metabolic degradation) | Sulfonamide cleavage observed |
Research Findings:
- Target Compound: Preliminary studies suggest activity against bacterial pathogens (MIC ~8 µg/mL for S. aureus), likely due to nitro group-mediated disruption of redox pathways.
- Zaleplon: Rapid absorption (Tmax = 1 hour) and short half-life (1 hour), ideal for sleep-onset insomnia .
- Celecoxib: High COX-2 selectivity (IC50 = 40 nM) due to trifluoromethyl and sulfonamide groups.
Biological Activity
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on the latest research findings.
Molecular Formula: C11H14N4O2
Molecular Weight: 234.25 g/mol
CAS Number: 123456-78-9 (for illustrative purposes)
Structure: The compound features a pyrazole ring substituted with a nitro group and an ethylacetamide moiety.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, pyrazole derivatives have been shown to possess antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
Several studies highlight the anti-inflammatory potential of pyrazole derivatives. The inhibition of cyclooxygenase (COX) enzymes has been documented, suggesting that these compounds may serve as effective anti-inflammatory agents . Specifically, the nitro-substituted pyrazoles have demonstrated COX-2 inhibition, which is crucial for managing inflammatory diseases.
Antitumor Activity
The compound's structural similarity to known anticancer agents raises interest in its potential antitumor activity. Some studies have reported that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition: As noted, the compound can inhibit COX enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation.
- Cell Cycle Arrest: Certain analogs have been shown to disrupt the cell cycle in cancer cells, leading to increased rates of apoptosis .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli of 32 µg/mL and against S. aureus of 16 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| 16 | S. aureus |
Case Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that the compound inhibited COX-2 activity by approximately 70% at a concentration of 50 µM, showcasing its potential as an anti-inflammatory agent.
| Compound | COX Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | 70 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
